molecular formula C12H17ClN2 B11799939 2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine

2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine

Cat. No.: B11799939
M. Wt: 224.73 g/mol
InChI Key: PZVFSGITKCAUSC-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C12H17ClN2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the second position, a methyl group at the fourth position, and a 1-methylpiperidin-2-yl group at the fifth position of the pyridine ring. It is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 4-methylpiperidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the piperidine, which then undergoes nucleophilic substitution with 2-chloropyridine.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst under high pressure.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(1-methylpiperidin-2-yl)pyridine
  • 2-Chloro-4-methyl-5-(3-methylpiperidin-1-yl)pyridine
  • 2-Chloro-4-methyl-5-(4-methylpiperidin-1-yl)pyridine

Uniqueness

2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the 1-methylpiperidin-2-yl group at the fifth position provides steric and electronic effects that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

2-chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine

InChI

InChI=1S/C12H17ClN2/c1-9-7-12(13)14-8-10(9)11-5-3-4-6-15(11)2/h7-8,11H,3-6H2,1-2H3

InChI Key

PZVFSGITKCAUSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C)Cl

Origin of Product

United States

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